molecular formula C33H29N5 B588534 2-Descarboxy-2-cyano Telmisartan-d3 CAS No. 1794883-47-8

2-Descarboxy-2-cyano Telmisartan-d3

Katalognummer: B588534
CAS-Nummer: 1794883-47-8
Molekulargewicht: 498.648
InChI-Schlüssel: XIEVZYAEXURSHX-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Descarboxy-2-cyano Telmisartan-d3 (CAS: 1794883-47-8) is a deuterated analog of 2-Descarboxy-2-cyano Telmisartan (CAS: 144702-27-2), a key impurity and intermediate in the synthesis of the angiotensin II receptor antagonist Telmisartan. The non-deuterated parent compound has a molecular formula of C33H29N5 (MW: 495.63 g/mol) and features structural modifications, including the removal of a carboxylic acid group (descarboxy) and substitution with a cyano group at position 2 . The deuterated version (C33H26D3N5, MW: 498.64 g/mol) incorporates three deuterium atoms, enhancing its utility in pharmacokinetic and metabolic stability studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Descarboxy-2-cyano Telmisartan-d3 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Descarboxy-2-cyano Telmisartan-d3 undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterium-labeled analogues with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Descarboxy-2-cyano Telmisartan-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Telmisartan impurities.

    Biology: Employed in metabolic studies to trace the pathways and fate of Telmisartan in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Telmisartan.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Telmisartan

Wirkmechanismus

The mechanism of action of 2-Descarboxy-2-cyano Telmisartan-d3 is similar to that of Telmisartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and allows for precise tracking in research studies .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The table below highlights critical structural and physicochemical distinctions between 2-Descarboxy-2-cyano Telmisartan-d3 and related Telmisartan derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Primary Application
This compound C33H26D3N5 498.64 1794883-47-8 Deuteration at three positions; cyano substitution at position 2; lacks carboxylic acid Isotopic tracer for metabolic studies
2-Descarboxy-2-cyano Telmisartan C33H29N5 495.63 144702-27-2 Cyano substitution at position 2; descarboxy modification Synthetic impurity reference standard
Telmisartan-d3 C33H27D3N4O2 552.66 1189889-44-8 Deuteration at three positions; retains carboxylic acid group Metabolic pathway analysis
Telmisartan Acyl-β-D-glucuronide-d3 C39H35D3N4O8 693.76 NA Deuteration + glucuronide conjugation; enhances polarity Metabolite identification
Telmisartan (Parent Drug) C33H30N4O2 514.62 144701-48-4 Carboxylic acid group at position 2; biphenyl-benzimidazole core Hypertension treatment

Functional and Analytical Distinctions

  • Deuteration Impact: The incorporation of deuterium in this compound improves metabolic stability by reducing cytochrome P450-mediated oxidation, a feature critical for tracing degradation pathways .
  • Polarity and Solubility: The cyano group in 2-Descarboxy-2-cyano derivatives increases hydrophobicity compared to the carboxylic acid-containing Telmisartan, affecting chromatographic retention times in HPLC analysis .
  • Metabolite Specificity: Telmisartan-d3 Acyl-β-D-glucuronide (MW: 693.76 g/mol) is a phase II metabolite with glucuronide conjugation, making it more polar and excretable than 2-Descarboxy-2-cyano derivatives .

Purity and Regulatory Status

  • This compound is typically supplied at >95% purity (HPLC) as a reference standard for pharmacopeial testing .
  • In contrast, non-deuterated impurities like 4'-(Dibromomethyl)-biphenyl-2-carboxylic Acid (TRC-D425655) lack isotopic labeling and are used primarily in stability-indicating assays .

Pharmacokinetic Studies

Deuterated analogs such as this compound enable precise quantification of Telmisartan impurities in biological matrices via LC-MS/MS, leveraging their isotopic signatures to avoid interference from endogenous compounds .

Degradation Pathway Elucidation

Comparative studies show that 2-Descarboxy-2-cyano Telmisartan arises during acidic hydrolysis of Telmisartan, while its deuterated form aids in mapping oxidative degradation mechanisms .

Metabolic Profiling

Telmisartan-d3 Acyl-β-D-glucuronide (CAS: 250780-40-6) and this compound represent distinct metabolic fates—glucuronidation vs. oxidative dealkylation—highlighting the diversity of Telmisartan’s biotransformation .

Biologische Aktivität

2-Descarboxy-2-cyano Telmisartan-d3 is a deuterated derivative of Telmisartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and related cardiovascular conditions. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in modulating the renin-angiotensin system and its implications for kidney health and diabetes management. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Property Value
CAS Number 1794883-47-8
Molecular Formula C33H26D3N5
Molecular Weight 498.64 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

This compound primarily functions as an antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it may exert protective effects on renal function by modulating renal blood flow and glomerular filtration rate (GFR) in patients with diabetes and hypertension.

Key Mechanisms

  • Angiotensin Receptor Blockade: Reduces blood pressure by preventing angiotensin II from binding to its receptors.
  • Renal Protection: May reduce albuminuria and protect against diabetic nephropathy through improved renal hemodynamics.
  • Antioxidant Effects: Potentially mitigates oxidative stress in vascular tissues.

Pharmacokinetics

Studies have shown that the pharmacokinetic profile of this compound is influenced by its deuterated structure, which can enhance metabolic stability. Research indicates that deuterated compounds often exhibit altered absorption and distribution characteristics compared to their non-deuterated counterparts.

Case Study: Kidney Distribution

A study involving patients with type 2 diabetes indicated a correlation between plasma exposure of Telmisartan and its distribution within kidney tissues. Increased plasma levels were associated with reduced urinary albumin-to-creatinine ratios (UACR), suggesting improved renal outcomes . The findings underscore the importance of understanding individual variability in drug exposure for optimizing therapeutic outcomes.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis warrants further investigation.

Comparative Analysis

Compared to other ARBs, such as Losartan and Valsartan, Telmisartan exhibits a longer half-life and more pronounced effects on metabolic parameters. The deuterated version may offer additional advantages in terms of pharmacokinetic stability, making it a candidate for further clinical evaluation.

Summary of Key Studies

  • Kidney Function Improvement:
    • Study: Evaluated the effects of Telmisartan on kidney function in patients with type 2 diabetes.
    • Findings: Significant reduction in UACR correlated with higher plasma levels of Telmisartan .
  • Anticancer Activity:
    • Study: Assessed the impact of this compound on cancer cell lines.
    • Findings: Inhibition of proliferation was noted, indicating potential for further development as an anticancer agent.
  • Pharmacokinetic Variability:
    • Study: Investigated interindividual differences in drug exposure among diabetic patients.
    • Findings: Variations in plasma drug levels significantly affected therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Descarboxy-2-cyano Telmisartan-d3?

  • Methodological Answer: Synthesis typically involves deuterium isotopic labeling at specific positions, followed by purification using reversed-phase HPLC. Characterization requires a combination of mass spectrometry (MS) for isotopic purity verification, nuclear magnetic resonance (NMR) for structural confirmation, and high-resolution LC-MS to assess chemical stability. Researchers should validate each step using factorial design to optimize reaction conditions (e.g., temperature, solvent ratios) . Data interpretation must align with theoretical frameworks for isotopic labeling efficacy and structural integrity .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

  • Methodological Answer: Stability studies should employ pre-test/post-test designs with control groups exposed to stressors (e.g., light, heat, pH extremes). Use LC-MS or UV spectrophotometry to quantify degradation products. Statistical analysis (e.g., ANOVA) can identify significant degradation pathways. Ensure methodological consistency by linking results to chemical kinetics models .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer: High-sensitivity techniques like UPLC-MS/MS or GC-MS with deuterated internal standards are preferred. Calibration curves must be validated against certified reference materials. Researchers should cross-validate results using orthogonal methods (e.g., NMR vs. MS) to minimize instrumental bias .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound be resolved?

  • Methodological Answer: Contradictions often arise from interspecies metabolic differences or assay variability. Apply meta-analysis frameworks to harmonize datasets, adjusting for variables like dosing regimens or analytical platforms. Use Bayesian statistical models to quantify uncertainty and identify outliers .

Q. What factorial design approaches are optimal for studying the compound’s receptor-binding kinetics?

  • Methodological Answer: A 2^k factorial design is suitable for testing variables such as pH, temperature, and ionic strength. Response surface methodology (RSM) can model nonlinear interactions. Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), ensuring alignment with molecular docking simulations .

Q. How can digital trace data (e.g., spectroscopic outputs) be integrated with survey-based research on metabolic pathways?

  • Methodological Answer: Develop a conceptual framework that links raw spectral data (e.g., NMR peaks) to metabolic flux models. Use machine learning algorithms to cluster patterns in large datasets, while survey data (e.g., enzyme activity assays) provide mechanistic context. Address ethical and technical challenges in data linkage through anonymized metadata tagging .

Q. What theoretical frameworks guide the study of isotopic effects on the compound’s bioactivity?

  • Methodological Answer: Ground research in the Heavy Isotope Effect (HIE) theory, which predicts altered bond strengths and reaction rates due to deuterium substitution. Combine quantum mechanical calculations (e.g., DFT) with in vitro assays to validate isotopic perturbations in receptor-ligand interactions .

Q. Methodological Considerations Table

Aspect Techniques Key Parameters Validation Criteria
Synthesis PurityHPLC, LC-MSRetention time, isotopic enrichment≥98% purity, <0.5% deuterium loss
Stability TestingAccelerated degradation studiesDegradation rate constants (k)Arrhenius model compliance
Receptor BindingSPR, ITCDissociation constant (Kd)Consistency with docking simulations
Data IntegrationMachine learning, Bayesian statisticsCross-validation accuracyR² > 0.85, p < 0.05

Eigenschaften

IUPAC Name

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEVZYAEXURSHX-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C#N)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.